molecular formula C18H21NO5 B11211715 dimethyl 4-(2-ethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

dimethyl 4-(2-ethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

Cat. No.: B11211715
M. Wt: 331.4 g/mol
InChI Key: UAKRSQZAFAPACQ-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE: is a chemical compound belonging to the dihydropyridine class. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethoxyphenyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. It serves as a building block in organic synthesis and medicinal chemistry.

Biology: In biological research, it is studied for its potential as a calcium channel blocker, which can influence various physiological processes.

Medicine: The compound’s derivatives are explored for their potential therapeutic effects, particularly in cardiovascular diseases due to their calcium channel blocking activity.

Industry: In the industrial sector, it is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The compound exerts its effects primarily by blocking calcium channels. This action inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling in smooth muscle cells.

Comparison with Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent.

    Felodipine: Known for its long-acting effects.

Uniqueness: 3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness can lead to different therapeutic effects and side effect profiles compared to other dihydropyridines.

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

dimethyl 4-(2-ethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H21NO5/c1-5-24-15-9-7-6-8-12(15)16-13(17(20)22-3)10-19(2)11-14(16)18(21)23-4/h6-11,16H,5H2,1-4H3

InChI Key

UAKRSQZAFAPACQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)C)C(=O)OC

Origin of Product

United States

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